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molecular formula C9H5ClFN B1349367 4-Chloro-8-fluoroquinoline CAS No. 63010-72-0

4-Chloro-8-fluoroquinoline

Cat. No. B1349367
M. Wt: 181.59 g/mol
InChI Key: NUIMKHDPMIPYFI-UHFFFAOYSA-N
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Patent
US05294622

Procedure details

A mixture of 2.0 g of 4-chloro-8-fluoroquinoline and 2.8 g of 2-(2-thienyl)ethyl amine was heated under nitrogen to 160°-165° C. for two hours, then cooled and combined with 200 mL of a 50:50 mixture of ammonium hydroxide and water. The product was extracted into CH2Cl2, which was then concentrated to dryness. The residue was recrystallized from pentane/CH2Cl2 to give 1.0 g of the title product. Yield 34.5%. M.P. 157°-158° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([F:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][CH2:19][NH2:20].[OH-].[NH4+]>O>[F:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][CH:3]=[C:2]2[NH:20][CH2:19][CH2:18][C:14]1[S:13][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)F
Name
Quantity
2.8 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen to 160°-165° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into CH2Cl2, which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from pentane/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C(=CC=NC12)NCCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 34.5%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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